2-(Methylsulfanyl)-4-(1-pyrrolidinyl)[1]benzothieno[3,2-d]pyrimidine
Description
2-(Methylsulfanyl)-4-(1-pyrrolidinyl)[1]benzothieno[3,2-d]pyrimidine is a benzothieno-pyrimidine derivative characterized by a methylsulfanyl group at the 2-position and a pyrrolidinyl substituent at the 4-position. This compound belongs to a broader class of heterocyclic molecules investigated for their anti-inflammatory and fluorescence properties, particularly through cyclooxygenase-2 (COX-2) inhibition and solid-state fluorescence imaging . Its synthesis likely follows methodologies involving nucleophilic substitution and condensation reactions, as described for related benzothieno-pyrimidines .
Properties
IUPAC Name |
2-methylsulfanyl-4-pyrrolidin-1-yl-[1]benzothiolo[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S2/c1-19-15-16-12-10-6-2-3-7-11(10)20-13(12)14(17-15)18-8-4-5-9-18/h2-3,6-7H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMNWLDRKSYTOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)N3CCCC3)SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)1benzothieno[3,2-d]pyrimidine typically involves multi-step organic synthesis. One common approach starts with the formation of the benzothieno[3,2-d]pyrimidine core, which can be achieved through cyclization reactions involving thiophene and pyrimidine precursors. The introduction of the methylsulfanyl group is often accomplished via nucleophilic substitution reactions, where a suitable methylthiolating agent reacts with a precursor compound. The pyrrolidinyl group can be introduced through amination reactions, where a pyrrolidine derivative is reacted with the intermediate compound under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability. Additionally, the purification of the final product might involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-4-(1-pyrrolidinyl)1benzothieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
2-(Methylsulfanyl)-4-(1-pyrrolidinyl)1
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its target pathways.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)1benzothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as SIRT2, which plays a role in cellular regulation and has implications in cancer therapy . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and leading to downstream effects that can result in cell death or growth inhibition.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at the 2- and 4-positions, which critically influence biological activity and physicochemical properties:
Key Observations:
- COX-2 Affinity: The antipyrine-bearing compound (ΔG = −9.4) demonstrates higher COX-2 binding than morpholino/piperazinyl derivatives, suggesting that bulky or aromatic substituents enhance enzyme interaction . The target compound’s pyrrolidinyl group, a cyclic amine, may offer intermediate steric and electronic effects.
- Fluorescence: Methylsulfanyl and amino groups at the 2-position enhance fluorescence quantum yields (e.g., Φfl = 0.032 for antipyrine derivatives) due to extended π-conjugation . The target compound’s methylsulfanyl group likely supports similar fluorescence, though experimental confirmation is needed.
- Synthetic Accessibility : Derivatives with methylsulfanyl groups are synthesized via one-pot methods using ketene dithioacetals, offering higher yields (>90%) compared to benzylsulfanyl analogs .
Pharmacological and Physicochemical Properties
- Molecular Weight (MW) and Lipophilicity : The target compound’s MW (~353.5 g/mol, estimated) is lower than benzylsulfanyl analogs (MW = 377.53), suggesting improved membrane permeability . Pyrrolidinyl’s moderate lipophilicity balances solubility and bioavailability.
- Anti-inflammatory Efficacy: Derivatives with sulfonamide or antipyrine groups (e.g., compound 4) suppress COX-2, iNOS, and ICAM-1 expression in keratinocytes and macrophages, reducing PGE2 and IL-8 levels . The target compound’s pyrrolidinyl group may modulate selectivity for COX-2 over COX-1.
Fluorescence Imaging Potential
The antipyrine-bearing derivative’s fluorescence (Φfl = 0.032) enables imaging of COX-2-expressing cancer cells . The target compound’s methylsulfanyl and pyrrolidinyl groups may similarly stabilize excited states for fluorescence, though its quantum yield requires empirical validation.
Biological Activity
2-(Methylsulfanyl)-4-(1-pyrrolidinyl)benzothieno[3,2-d]pyrimidine is a compound belonging to the class of benzothienopyrimidines, which are known for their diverse biological activities. The unique structural features of this compound, including the methylsulfanyl and pyrrolidinyl groups, suggest potential pharmacological applications. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties.
- Molecular Formula : C₁₅H₁₅N₃S₂
- Molecular Weight : 301.43 g/mol
- CAS Number : 439096-06-7
Anticancer Activity
Research indicates that derivatives of benzothienopyrimidine exhibit significant anticancer properties. For instance, compounds similar to 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)benzothieno[3,2-d]pyrimidine have shown potent activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 16 | MCF-7 | 0.09 ± 0.0085 |
| 16 | A549 | 0.03 ± 0.0056 |
| 16 | Colo-205 | 0.01 ± 0.074 |
| 16 | A2780 | 0.12 ± 0.064 |
This data suggests that the compound may inhibit cell proliferation effectively across multiple cancer types, highlighting its potential as an anticancer agent .
Antimicrobial Activity
The antimicrobial efficacy of similar pyrimidine derivatives has been documented extensively. Studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Standard Drug (IC50) | Compound (IC50) |
|---|---|---|
| S. aureus | Tetracycline (0.0018–0.0128 µM) | 0.0252 µM |
| E. coli | Tetracycline (0.0018–0.0128 µM) | 0.0328 µM |
| S. Typhi | - | 0.0062 µM |
The findings indicate that the compound demonstrates significant antimicrobial properties, making it a candidate for further development in treating bacterial infections .
Neuroprotective Activity
Recent studies have explored the neuroprotective effects of pyrimidine derivatives, including potential applications in Alzheimer’s disease treatment. For example, compounds similar to our target have shown promising results in inhibiting acetylcholinesterase (AChE) activity:
| Compound | AChE Inhibition (%) |
|---|---|
| Compound A | 16.00 ± 0.04 |
| Donepezil (Standard) | - |
The ability to inhibit AChE suggests that these compounds may aid in managing symptoms associated with neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzothienopyrimidine derivatives demonstrated that modifications to the methylsulfanyl group significantly enhanced anticancer activity against MCF-7 cells compared to unmodified compounds.
Case Study 2: Antimicrobial Testing
In another investigation, a library of pyrimidine derivatives was tested against clinical isolates of E. coli and S. aureus. The results showed that increasing concentrations led to a marked decrease in bacterial growth, with no growth observed at higher concentrations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(methylsulfanyl)-4-(1-pyrrolidinyl)[1]benzothieno[3,2-d]pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution at the 4-position of a benzothienopyrimidine scaffold. For example, reacting 4-chloro-2-(methylsulfanyl)benzothieno[3,2-d]pyrimidine with pyrrolidine in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours achieves substitution. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of chloro precursor to pyrrolidine) and inert atmosphere to prevent oxidation of the methylsulfanyl group. Recrystallization from ethanol or methanol typically yields >85% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer :
- 1H/13C NMR : Confirm substitution patterns (e.g., pyrrolidinyl N–CH2 protons at δ 2.5–3.0 ppm, methylsulfanyl S–CH3 at δ 2.1–2.3 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C16H18N4S2: 346.0904; observed: 346.0908) .
- IR : Detect key functional groups (e.g., C–N stretch at ~1250 cm⁻¹, S–CH3 bend at ~700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., kinase inhibition vs. cytotoxicity)?
- Methodological Answer : Discrepancies often arise from assay conditions. For kinase inhibition studies (e.g., CDK9):
- Use recombinant kinase assays with ATP-concentration-matched controls to distinguish direct inhibition from ATP competition .
- For cytotoxicity, perform parallel MTT assays on cancer (e.g., MIA PaCa-2) and non-cancerous cell lines to isolate selective effects. Cross-validate with siRNA knockdown of target kinases to confirm mechanism .
Q. What computational strategies predict the compound’s binding affinity to therapeutic targets like CDK9?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions between the pyrrolidinyl group and CDK9’s hydrophobic pocket (e.g., Val33, Phe80). Validate with MD simulations (NAMD/GROMACS) to assess binding stability over 100 ns .
- QSAR : Correlate substituent electronic parameters (Hammett σ) with IC50 values from kinase assays to design derivatives with improved potency .
Q. What are the challenges in scaling up synthesis for in vivo studies, and how are they mitigated?
- Methodological Answer : Scaling issues include:
- Byproduct Formation : Monitor via HPLC during stepwise temperature increases to suppress side reactions (e.g., sulfoxide formation from methylsulfanyl oxidation) .
- Purification : Replace column chromatography with fractional crystallization (e.g., using ethyl acetate/hexane gradients) to maintain >95% purity at multi-gram scales .
Experimental Design & Data Analysis
Q. How should researchers design SAR studies to optimize this compound’s pharmacokinetic profile?
- Methodological Answer :
- Modification Sites : Prioritize the methylsulfanyl (improves logP) and pyrrolidinyl (modulates target affinity) groups .
- In Vitro ADME : Assess metabolic stability using liver microsomes (e.g., human CYP3A4 incubation) and permeability via Caco-2 monolayers. Data guide substitutions (e.g., replacing methylsulfanyl with sulfoxide to enhance solubility) .
Q. What analytical methods quantify the compound in biological matrices during pharmacokinetic studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
